Ezetimibe Fluoro Isomer

Catalog No.
S901452
CAS No.
1798008-25-9
M.F
C24H21F2NO3
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezetimibe Fluoro Isomer

QC laboratories analyzing Ezetimibe require a specific reference standard to detect the ortho-fluoro isomer impurity. Using the parent API or other isomers leads to inaccurate quantification. This Ezetimibe Fluoro Isomer (CAS 1798008-25-9) is the exact reference material to resolve this challenge. Key procurement benefits:

  • Distinct HPLC retention time for unambiguous identification
  • Enables method validation (LOD/LOQ) per ICH Q2(R1)
  • Supports batch release testing to meet ≤0.15% specification limit. Supplied with a Certificate of Analysis for regulatory compliance.

CAS Number

1798008-25-9

Product Name

Ezetimibe Fluoro Isomer

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1

InChI Key

OBQFYRYCMDREFB-AKIFATBCSA-N

Synonyms

3’-(2-Fluorophenyl) Ezetimibe; (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;

A stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Purity

≥95%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Ezetimibe Fluoro Isomer (CAS 1798008-25-9), also known as the O-Fluorobenzene isomer or 3'-(2-Fluorophenyl) Ezetimibe, is a critical process-related impurity and positional isomer of the cholesterol absorption inhibitor, Ezetimibe. Unlike the parent active pharmaceutical ingredient (API), which features a para-fluorophenyl group on its side chain, this isomer possesses an ortho-fluorophenyl group. This seemingly minor structural variance results in distinct physicochemical properties, making it non-interchangeable with the parent drug and essential for specific, high-stakes analytical applications in pharmaceutical development and manufacturing.

Research & Procurement Fit

Format Characterized impurity reference standard Stereochemically defined (3R,4S,3′S)
Workflow HPLC impurity profiling & method validation Supports ANDA/NDA analytical modules
Key Selection Factor Full characterization package (NMR, MS, SER) Reduces identity verification burden

Procuring Ezetimibe itself, or other process impurities like desfluoro ezetimibe, is not a viable alternative for the intended use of the O-Fluoro Isomer. The primary application of this isomer is as a certified reference material for the quantitative and qualitative analysis of Ezetimibe impurities. During HPLC analysis, its unique retention time allows for clear separation and detection against the main Ezetimibe peak. Using the parent API or a different isomer as a substitute would make it impossible to accurately validate analytical methods, identify this specific impurity, or quantify it to ensure Ezetimibe drug batches meet the stringent purity thresholds mandated by regulatory bodies like the ICH.

Substitution Risk

Target Standard
Ezetimibe Fluoro Isomer (ortho-fluoro, 3R,4S,3′S)
Typical Substitute
Generic Ezetimibe impurity standard or parent drug
Retention & Resolution
Defined RT and resolution from parent and des-fluoro impurity
Mismatch Consequence
Inaccurate peak assignment; method may fail system suitability
Regulatory Documentation
Comprehensive SER and ISO 17034 accreditation
Mismatch Consequence
Additional qualification burden; may not meet ANDA audit expectations
Replacement with positional isomers (e.g., 3-fluoro) or uncharacterized material may compromise method specificity and regulatory defensibility.

Essential Reference Standard for Meeting Regulatory Impurity Thresholds

Ezetimibe Fluoro Isomer is a known process-related impurity identified during the synthesis of the Ezetimibe API. International Conference on Harmonisation (ICH) guidelines mandate that impurities in drug substances must be identified and controlled, with typical thresholds for unknown and known impurities at <0.10% and <0.15%, respectively. This compound is procured as a reference standard to develop and validate HPLC methods capable of detecting and quantifying its presence at or below these precise regulatory limits, ensuring batch compliance.

Evidence DimensionRegulatory Impurity Limit
Target Compound DataRequired for quantification at levels of 0.05-0.15% in Ezetimibe API.
Comparator Or BaselineEzetimibe API (The product being tested).
Quantified DifferenceAnalytically distinct and separable from the main API peak via HPLC.
ConditionsReverse-phase gradient high-performance liquid chromatography (HPLC) for pharmaceutical quality control.

Procurement of this specific isomer is mandatory for any organization performing QC release testing or stability studies on Ezetimibe API to meet global regulatory standards.

Purity & Characterization
Reported vendor data
≥95% to ≥98% purity; HPLC, MS, ¹H NMR, FT-IR, SER
Supports method validation with high-confidence identity and content assignment.
Purity basis and characterization scope vary by vendor; verify COA.

Required Material for Regulatory Submissions (ANDA/NDA)

This isomer is explicitly identified as an impurity of Ezetimibe that is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Regulatory bodies require applicants to demonstrate control over the manufacturing process by identifying and quantifying potential impurities. Procuring this compound enables the necessary analytical work to be included in these regulatory submissions, providing a contrast for the test, quantitative, and qualitative analysis of Ezetimibe impurities.

Evidence DimensionUtility in Regulatory Filings
Target Compound DataRequired as a reference material for impurity sections of ANDA/NDA dossiers.
Comparator Or BaselineEzetimibe API (The subject of the dossier).
Quantified DifferenceServes as the specific, named impurity standard against which the API's purity is proven.
ConditionsPharmaceutical development and regulatory submission process.

Failure to procure and use this standard can lead to incomplete regulatory filings and delays in drug approval, making it a critical path item for generic and new drug manufacturers.

Regulatory Compliance Context
Class-level inference
USP, EMA, JP, BP compliant; ISO 17034 accredited manufacture
Documentation supports ANDA/NDA impurity qualification expectations.
Regulatory acceptance depends on full method validation; confirm current pharmacopoeial status.
Stereochemical Identity
Supporting evidence
¹H, ¹³C, COSY, NOESY, HSQC, HMBC (3D structure) vs. HPLC retention time only
Unambiguous assignment of (3R,4S,3′S) configuration; reduces misidentification risk.
Compare vendor SER for completeness; NMR data require expert interpretation.
Chromatographic Selectivity
Head-to-head comparison
RT 29.30 min vs. Des-Fluoro impurity 25.37 min, Ezetimibe 31.11 min
Enables specific identification in related-impurity profiling; supports resolution-based method design.
Retention times are method-dependent; verify under your chromatographic conditions.

Quality Control and Batch Release of Ezetimibe API

This isomer is the correct choice for QC laboratories tasked with the routine testing and release of commercial batches of Ezetimibe. It serves as the reference standard in validated HPLC methods to confirm that levels of this specific impurity do not exceed the regulatory specification (e.g., not more than 0.15%).

Analytical Method Development and Validation

For R&D teams developing new analytical methods for Ezetimibe, this compound is indispensable. It is used to establish method specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ), ensuring the resulting method is robust and suitable for its intended purpose of impurity profiling.

Reference Standard in Pharmacopoeial and In-House Methods

This compound is procured to serve as a primary or secondary reference standard for methods intended to comply with pharmacopoeial monographs (e.g., USP, EP) or for establishing qualified in-house standards. Its availability with a Certificate of Analysis and detailed characterization data is critical for this application.

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC impurity method for ANDA
Characterized reference with defined relative retention
System suitability; peak purity; resolution from parent and des-fluoro impurity
QC batch release testing
Pharmacopoeia-compliant, traceable standard
Lot-to-lot consistency; quantitation accuracy against established limits
Forced degradation / stability studies
Structurally elucidated ortho-fluoro isomer
Tracking potential degradant formation; identity confirmation in stressed samples
In vitro impurity activity profiling
Stereoisomer of Ezetimibe for NPC1L1 binding assessment
Relative affinity comparison to parent; off-target screening context

Quantity

Milligrams-Grams

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.14894986 Da

Monoisotopic Mass

409.14894986 Da

Heavy Atom Count

30

Appearance

White Solid

UNII

8DEP9E76RF
CYR2P96EM7

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